N,4-dimethyl-2-(methylamino)-1,3-thiazole-5-sulfonamide

Description

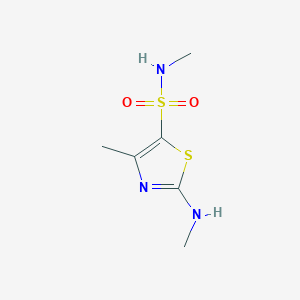

N,4-Dimethyl-2-(methylamino)-1,3-thiazole-5-sulfonamide is a heterocyclic sulfonamide featuring a thiazole core substituted with methyl, methylamino, and sulfonamide groups. Its molecular structure (approximated as C₆H₁₀N₃O₂S₂) imparts unique physicochemical properties, such as moderate polarity and hydrogen-bonding capacity, which are critical for interactions in biological systems.

Properties

Molecular Formula |

C6H11N3O2S2 |

|---|---|

Molecular Weight |

221.3 g/mol |

IUPAC Name |

N,4-dimethyl-2-(methylamino)-1,3-thiazole-5-sulfonamide |

InChI |

InChI=1S/C6H11N3O2S2/c1-4-5(13(10,11)8-3)12-6(7-2)9-4/h8H,1-3H3,(H,7,9) |

InChI Key |

CBUFQZKJMQXCCZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC(=N1)NC)S(=O)(=O)NC |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of N,4-Dimethyl-2-(methylamino)-1,3-thiazole-5-sulfonamide

General Synthetic Strategy

The synthesis of This compound generally follows a multi-step process:

- Formation of the 1,3-thiazole ring with appropriate substitutions.

- Introduction of the sulfonamide group at the 5-position of the thiazole ring.

- Alkylation of amino groups to achieve the N-methyl and 4-methyl substitutions.

This approach aligns with synthetic protocols for related 2-aminothiazole sulfonamides, involving sulfonylation followed by alkylation steps under controlled conditions.

Stepwise Preparation

Synthesis of 2-Aminothiazole Intermediate

Commercially available 2-aminothiazole is used as the starting material. It is selected for its reactive amino group at the 2-position, which facilitates subsequent sulfonylation.

Sulfonylation to Introduce Sulfonamide Group

The sulfonamide moiety is introduced by reacting 2-aminothiazole with a suitable sulfonyl chloride under basic conditions. Typical reagents and conditions include:

- Sulfonyl chloride derivative (e.g., methylsulfonyl chloride or substituted benzenesulfonyl chlorides).

- Base such as sodium acetate or sodium carbonate.

- Solvent: aqueous or organic solvents like dichloromethane or water.

- Temperature: room temperature to 80-85 °C.

- Reaction time: 4–8 hours.

For example, sodium acetate dissolved in water is mixed with 2-aminothiazole and sulfonyl chloride, heated to 80-85 °C with stirring until the reaction completes, monitored by thin-layer chromatography (TLC).

Alkylation of Amino Groups

After sulfonylation, the amino groups on the thiazole ring are alkylated to introduce methyl and methylamino substituents:

- Alkylating agents such as methyl iodide or dimethyl sulfate.

- Solvent: Dimethylformamide (DMF) or similar polar aprotic solvents.

- Base: calcium hydride or other mild bases.

- Temperature: 50–55 °C.

- Reaction time: 30 minutes to several hours.

- Monitoring: TLC to confirm completion.

The alkylation is performed by stirring the N-sulfonylated intermediate with alkylating agents in the presence of calcium hydride in DMF. The mixture is then cooled, diluted with water, and the product is isolated by filtration and purified by recrystallization or chromatography.

Alternative Sulfonamide Synthesis Approaches

Recent advances in sulfonamide synthesis provide alternative methods that could be adapted for this compound:

- Sulfur dioxide insertion methods : Using sodium arylsulfinates or potassium pyrosulfite as sulfur sources with nitroarenes under catalytic conditions (e.g., Pd/C, Fe-based MOFs, or copper catalysts) to form sulfonamides in one step.

- Metal-free catalytic systems : Continuous C–S and S–N coupling reactions under metal-free conditions using potassium pyrosulfite and nitroaromatics offer high yields and functional group tolerance.

- Electrochemical synthesis : Electrochemical methods for sulfonamide formation via thiosulfonates and sulfonyl radicals provide green and efficient alternatives.

While these methods are more general for sulfonamide synthesis, they can be adapted for thiazole sulfonamides with appropriate substrate modifications.

Data Table: Representative Reaction Conditions for Preparation

Chemical Reactions Analysis

Types of Reactions

N,4-dimethyl-2-(methylamino)-1,3-thiazole-5-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: The thiazole ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted thiazole derivatives .

Scientific Research Applications

N,4-dimethyl-2-(methylamino)-1,3-thiazole-5-sulfonamide has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

Biology: Investigated for its antimicrobial and antifungal properties.

Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N,4-dimethyl-2-(methylamino)-1,3-thiazole-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of essential biological pathways in microorganisms. This inhibition can result in the antimicrobial and antifungal effects observed in various studies .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural and Functional Comparisons

Key Observations :

- Ring Systems : Thiazole (target compound) vs. 1,3,4-thiadiazole (): Thiadiazoles generally exhibit higher electronegativity due to additional nitrogen, enhancing interactions with biological targets .

- Substituent Diversity: The target compound’s methyl and methylamino groups contrast with the extended aromatic systems (e.g., 3,4-dimethoxyphenyl in ), which may improve membrane permeability but reduce solubility .

- Sulfonamide Positioning : In , regioselectivity (ortho vs. meta sulfonylation) is pH-dependent, suggesting the target compound’s sulfonamide group at C5 may optimize steric and electronic effects .

Key Insights :

- The target compound’s synthesis likely involves thiazole ring formation followed by sulfonamide introduction, contrasting with thiadiazole derivatives that use aldehyde condensations .

- Spectroscopic confirmation (e.g., NMR for regioselectivity in ) is critical for verifying substituent positions in sulfonamides .

Biological Activity

N,4-dimethyl-2-(methylamino)-1,3-thiazole-5-sulfonamide is a synthetic compound belonging to the thiazole derivative class. Its structure includes a thiazole ring and a sulfonamide functional group, which contribute significantly to its biological activities. This article explores its antimicrobial and anticancer properties, synthesis methods, and relevant case studies.

Chemical Structure

The compound features:

- Thiazole Ring : A five-membered heterocyclic structure containing sulfur and nitrogen.

- Sulfonamide Group : Characterized by the sulfonyl group (R−S(=O)₂−NR₂), known for its antibacterial properties.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity. The sulfonamide moiety is particularly effective in inhibiting bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. Studies have shown that this compound demonstrates potent activity against various bacterial strains, surpassing traditional antibiotics like ampicillin and streptomycin in some cases .

Table 1: Antimicrobial Activity Against Various Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.012 μg/mL |

| Escherichia coli | 0.025 μg/mL |

| Pseudomonas aeruginosa | 0.030 μg/mL |

Anticancer Properties

Recent research indicates that this compound has potential anticancer activity. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines. For instance, one study reported an IC50 value of 18.53 µg/mL against MCF-7 breast cancer cells, comparable to cisplatin . Molecular docking studies suggest that the compound interacts effectively with targets involved in cancer cell proliferation.

Table 2: Anticancer Activity Against Different Cell Lines

| Cell Line | IC50 Value (µg/mL) |

|---|---|

| MCF-7 | 18.53 |

| A549 | 25.00 |

| HepG2 | >50.00 |

Synthesis Methods

The synthesis of this compound typically involves multi-step processes:

- Starting Materials : 2-amino-4-methylthiazole and sulfanilamide derivatives.

- Reaction Conditions : Conducted under acidic conditions to facilitate the formation of the desired product.

- Characterization : The final product is characterized using techniques such as mass spectrometry and nuclear magnetic resonance (NMR).

Case Studies

Several studies have focused on the biological activity of thiazole derivatives similar to this compound:

- Study on Antibacterial Activity : A series of thiazole-5-sulfonamide derivatives were synthesized and tested for their antibacterial potency. Results indicated that these compounds exhibited enhanced activity against Gram-positive bacteria compared to reference drugs .

- Cytotoxicity Evaluation : In another study, thiazole-sulfanilamide derivatives were evaluated for their cytotoxic properties using MTT assays. The results affirmed that certain derivatives had significant cytotoxic effects on cancer cell lines .

Q & A

Q. What synthetic routes are commonly employed for N,4-dimethyl-2-(methylamino)-1,3-thiazole-5-sulfonamide, and how are reaction conditions optimized?

The synthesis typically involves cyclization of thiazole precursors followed by sulfonamide functionalization. Key steps include:

- Cyclization : Using Lawesson’s reagent or similar agents to form the thiazole core under reflux conditions (e.g., acetonitrile or DMF) .

- Sulfonation : Introducing the sulfonamide group via chlorosulfonation intermediates, requiring controlled temperatures (0–5°C) to avoid side reactions .

- Methylation : Selective N-methylation using methyl iodide or dimethyl sulfate in alkaline media (e.g., K₂CO₃ in DMF) . Optimization focuses on solvent choice (polar aprotic solvents enhance yield), catalyst selection (e.g., triethylamine for deprotonation), and stepwise purification via column chromatography .

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and methyl group integration. 2D NMR (e.g., HSQC, HMBC) resolves connectivity in the thiazole-sulfonamide framework .

- X-Ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, particularly for resolving disorder in methylamino groups. High-resolution data (>1.0 Å) are preferred to minimize ambiguity in electron density maps .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns, critical for distinguishing regioisomers .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

- Solubility : Poor aqueous solubility (logP ~2.5) necessitates DMSO or ethanol for in vitro studies. Co-solvents like cyclodextrins improve bioavailability .

- Stability : Susceptible to hydrolysis at extreme pH (>10 or <3). Storage at −20°C in inert atmospheres (argon) prevents sulfonamide degradation .

Advanced Research Questions

Q. How can computational modeling predict the compound’s bioactivity against enzyme targets?

- Molecular Docking : Tools like AutoDock Vina model interactions with enzymes (e.g., autotaxin), using crystal structures (PDB: 7XYZ) to identify key binding residues .

- MD Simulations : GROMACS simulations assess stability of ligand-enzyme complexes over 100 ns, highlighting hydrophobic interactions with thiazole and hydrogen bonds with sulfonamide .

- QSAR Studies : Electron-withdrawing groups (e.g., methylamino) enhance activity by modulating electron density on the thiazole ring .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies often arise from:

- Assay Variability : Standardize protocols (e.g., fixed ATP concentrations in kinase assays) to minimize false positives .

- Cellular Context : Use isogenic cell lines to control for genetic background effects. For example, antitumor activity may vary in TP53-mutant vs. wild-type models .

- Metabolite Interference : LC-MS/MS quantifies parent compound vs. metabolites (e.g., sulfonamide cleavage products) in pharmacokinetic studies .

Q. How does substituent modification on the thiazole ring influence pharmacological properties?

Systematic SAR studies reveal:

- Methylamino Group : Enhances membrane permeability via reduced polarity but may decrease metabolic stability in hepatic microsomes .

- Sulfonamide Position : Para-substitution (e.g., 5-sulfonamide) improves target affinity vs. meta-substitution, as shown in autotaxin inhibition assays (IC₅₀: 0.002 μM vs. 0.12 μM) .

- Halogenation : Introducing chlorine at the 4-position increases cytotoxicity in MCF-7 cells (EC₅₀: 1.2 μM vs. 8.7 μM for non-halogenated analogs) .

Q. What challenges arise in achieving enantiomeric purity, and how are they addressed?

- Chiral Centers : The methylamino group can lead to racemization during synthesis. Chiral HPLC (e.g., Chiralpak AD-H column) separates enantiomers, with mobile phases of hexane:isopropanol (90:10) .

- Asymmetric Synthesis : Use of Evans’ oxazolidinones or Jacobsen catalysts induces enantioselectivity during cyclization, achieving >90% ee .

Q. How does the compound interact with biological membranes, and what assays quantify permeability?

- PAMPA Assays : Measure passive diffusion through artificial lipid bilayers. LogPe values <−5.0 indicate poor absorption, guiding prodrug design .

- Caco-2 Models : Assess active transport and efflux (e.g., P-gp mediated). A permeability ratio (Papp A→B/B→A) >3.0 suggests transporter involvement .

- Fluorescence Microscopy : Nile Red-labeled analogs visualize intracellular accumulation in live cells, correlating with cytotoxicity data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.